(S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid

描述

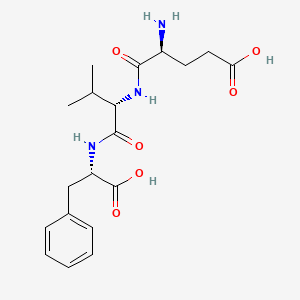

(S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid is a tripeptide composed of three amino acids: glutamic acid, valine, and phenylalanine. This compound is a proteolytic breakdown product of larger proteins and is believed to be formed by transpeptidation between glutathione and the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid involves two main biosynthetic pathways. The first pathway consists of two steps: in the first step, gamma-glutamyl-valine is produced from glutamate and valine by the glutamate-cysteine ligase or by the transfer of the gamma-glutamyl group from glutathione to valine by the gamma-glutamyltransferase. In the next step, gamma-glutamyl-valine is combined with glycine by the glutathione synthetase.

The second pathway involves the transfer of the gamma-glutamyl residue from glutathione to the dipeptide valyl-glycine. This reaction is carried out mainly by the Dug2p-Dug3p complex.

Industrial Production Methods: Industrial production of this compound typically involves enzymatic synthesis using gamma-glutamyl transpeptidase. This enzyme catalyzes the transfer of the gamma-glutamyl group from glutathione to the corresponding amino acid, forming the desired tripeptide .

化学反应分析

Types of Reactions: (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid undergoes several types of chemical reactions, including transpeptidation and hydrolysis. The transpeptidation reaction is catalyzed by gamma-glutamyl transpeptidase, where the gamma-glutamyl group is transferred from glutathione to the corresponding amino acid.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include glutathione, valine, and phenylalanine. The reactions are typically carried out under physiological conditions, with the presence of gamma-glutamyl transpeptidase as the catalyst.

Major Products: The major product formed from these reactions is the tripeptide this compound. This compound can be further hydrolyzed to release the individual amino acids: glutamic acid, valine, and phenylalanine.

科学研究应用

Biochemical Applications

- Protein Synthesis and Modification :

- Enzyme Substrate :

- Cell Signaling :

Therapeutic Applications

-

Cancer Therapy :

- Research indicates that (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid could be utilized in developing novel anticancer agents. Its ability to modulate signaling pathways related to cell proliferation and survival makes it a candidate for further exploration in oncology .

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems could provide insights into new therapeutic strategies for conditions like Alzheimer's disease .

- Antioxidant Activity :

Research Case Studies

作用机制

The mechanism of action of (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid involves its interaction with gamma-glutamyl transpeptidase. This enzyme catalyzes the transfer of the gamma-glutamyl group from glutathione to the corresponding amino acid, forming the tripeptide. The molecular targets and pathways involved in this process include the gamma-glutamyltransferase and glutathione synthetase pathways.

相似化合物的比较

(S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid is similar to other gamma-glutamyl peptides, such as gamma-glutamyl-valine and gamma-glutamyl-valyl-glycine . These compounds share a common gamma-glutamyl group and are formed through similar enzymatic pathways. this compound is unique in its composition, containing phenylalanine as one of its amino acids.

List of Similar Compounds:生物活性

(S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid, also known as a phenylalanine derivative, possesses a complex structure that suggests multiple potential biological activities. This article explores its biological activity, including antioxidant properties, anticoagulant activity, and neuroprotective effects. Additionally, it examines relevant case studies and research findings.

Structural Overview

The compound features several functional groups, including amino, carboxylic acid, and ketone groups, which are pivotal for its biological interactions. The stereochemistry of the compound is indicated by the (S) configurations, implying that its three-dimensional orientation may significantly influence its biological activities.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 364.44 g/mol.

Antioxidant Properties

Compounds with similar structures often exhibit the ability to scavenge free radicals, thus protecting cells from oxidative stress. This antioxidant activity is crucial in preventing cellular damage associated with various diseases.

Anticoagulant Activity

The structural features of this compound may influence its interactions with coagulation factors, potentially modulating blood clotting processes. Preliminary studies suggest that it could serve as a therapeutic agent in managing conditions related to thrombosis.

Neuroprotective Effects

Given the integral role of amino acids in neurotransmission, this compound may have implications in neuropharmacology. Its potential neuroprotective effects warrant further investigation, particularly concerning neurodegenerative diseases.

Case Study: Antioxidant Activity

A study examining the antioxidant properties of similar compounds demonstrated significant free radical scavenging activity. The results indicated that compounds structurally related to this compound could protect neuronal cells from oxidative stress-induced apoptosis .

Case Study: Anticoagulant Effects

Research focusing on the anticoagulant potential of phenylalanine derivatives revealed that certain modifications could enhance their efficacy in inhibiting platelet aggregation. The findings suggest that this compound might be developed into a novel anticoagulant agent .

Table: Summary of Biological Activities

属性

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O6/c1-11(2)16(22-17(25)13(20)8-9-15(23)24)18(26)21-14(19(27)28)10-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10,20H2,1-2H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t13-,14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGOGEGGQLNZGH-DZKIICNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953473 | |

| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-1-hydroxy-3-methylbutylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31461-61-7 | |

| Record name | Glutamyl-valyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031461617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-1-hydroxy-3-methylbutylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanism of interaction between Glu-Val-Phe and DPP-IV is still under investigation, research suggests that it acts as a competitive inhibitor. [] This means it likely binds to the active site of DPP-IV, preventing the enzyme from interacting with its natural substrates. DPP-IV plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1. Inhibiting DPP-IV can therefore lead to increased levels of active GLP-1, which in turn stimulates insulin secretion and improves glucose tolerance. []

ANone: Glu-Val-Phe is a tripeptide composed of L-glutamic acid, L-valine, and L-phenylalanine residues.

ANone: Specific studies detailing the stability of Glu-Val-Phe under different temperatures, pH levels, or storage conditions are not available in the provided research excerpts.

A: In vitro studies using Caco-2 intestinal epithelial cells demonstrated that a fraction enriched with Glu-Val-Phe significantly reduced DPP-IV activity. [] This finding supports the potential of Glu-Val-Phe as a DPP-IV inhibitor.

A: Yes, an oral glucose tolerance test (OGTT) in ICR mice showed that the fraction containing Glu-Val-Phe significantly attenuated the rise in serum glucose levels compared to a control group. [] This result suggests that Glu-Val-Phe might contribute to improved glucose control in vivo.

A: The IC50 value of Glu-Val-Phe for DPP-IV inhibition was determined to be 525.56 µM. []

A: Yes, along with Glu-Val-Phe, two other peptides, Ala-Val-Phe and Gly-Val-Phe, were also identified from the same source and exhibited DPP-IV inhibitory activity, although with higher IC50 values. [] This suggests that the presence of valine and phenylalanine might be important for the inhibitory effect.

A: The discovery of Glu-Val-Phe as a potential DPP-IV inhibitor from a natural source like bonito stock residue holds promise for developing new therapeutic strategies for managing type 2 diabetes. [] Further research is needed to fully characterize its properties, safety profile, and efficacy in clinical settings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。